molecular formula C14H23N3O B13258263 1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.5]nonane

1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.5]nonane

Cat. No.: B13258263
M. Wt: 249.35 g/mol
InChI Key: GSXNRMNPCJKXKS-UHFFFAOYSA-N
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Description

1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.5]nonane is a spirocyclic compound featuring a nitrogen-containing azaspiro[3.5]nonane core linked to a substituted imidazole moiety. The imidazole ring is functionalized with a 2-methoxyethyl group at the N1 position, which enhances solubility and modulates electronic properties.

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

3-[1-(2-methoxyethyl)imidazol-2-yl]-2-azaspiro[3.5]nonane

InChI

InChI=1S/C14H23N3O/c1-18-10-9-17-8-7-15-13(17)12-14(11-16-12)5-3-2-4-6-14/h7-8,12,16H,2-6,9-11H2,1H3

InChI Key

GSXNRMNPCJKXKS-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CN=C1C2C3(CCCCC3)CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.5]nonane typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing both the imidazole and spirocyclic nonane moieties. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process, along with solvents such as dichloromethane or ethanol to dissolve the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow chemistry techniques. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.5]nonane has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The spirocyclic structure may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets and exert its effects.

Comparison with Similar Compounds

Structural Analogues with Imidazole/Imidazolium Cores

The compound shares structural homology with several imidazole-derived molecules reported in the literature. Key comparisons include:

Table 1: Comparison of Imidazole/Imidazolium Derivatives
Compound Name Molecular Formula Key Substituents Key Properties/Applications Reference
1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.5]nonane C₁₄H₂₂N₃O 2-Methoxyethyl, azaspiro[3.5]nonane Conformational rigidity, potential kinase modulation
3-(3-Methoxybenzyl)-1-(2-methoxyethyl)-1H-naphtho[2,3-d]imidazol-3-ium bromide (5i) C₂₅H₂₆BrN₂O₃ 3-Methoxybenzyl, naphthoimidazolium core Enhanced π-π stacking, antimicrobial activity
1-(Propan-2-yl)-2-azaspiro[3.5]nonane C₁₁H₂₀N₂ Isopropyl, azaspiro[3.5]nonane Lipophilic scaffold for CNS-targeting drugs
3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one (SY219312) C₁₃H₂₀N₂O₂ Pyrazole, oxa-azaspiro framework Improved metabolic stability

Key Observations :

  • Core Modifications : Replacing the imidazole with a pyrazole (as in SY219312) introduces additional hydrogen-bonding sites, which may alter target binding kinetics .
  • Biological Activity : Bromide derivatives like 5i exhibit antimicrobial properties due to their charged imidazolium core, whereas the neutral spiro structure of the target compound may favor membrane permeability .

Spirocyclic Azaspiro Compounds

Spirocyclic systems are prized for their three-dimensional complexity. The following analogs highlight variations in heteroatom placement and ring size:

Table 2: Comparison of Spirocyclic Derivatives
Compound Name Molecular Formula Heteroatom Arrangement Notable Features Reference
2-oxa-5,8-diaza-spiro[3.5]nonane diHCl C₇H₁₄Cl₂N₂O 2-Oxa, 5,8-diaza Dual hydrogen-bond donors for catalysis
5-oxa-9-azaspiro[3.5]nonane C₇H₁₃NO 5-Oxa, 9-aza Enhanced conformational flexibility
7-Methyl-2,6-diazaspiro[3.5]nonane diHCl C₈H₁₈Cl₂N₂ 2,6-Diaza, methyl substitution Stabilized protonation states at physiological pH

Key Observations :

  • Heteroatom Influence: The target compound’s 2-azaspiro[3.5]nonane core lacks oxygen atoms, reducing polarity compared to 2-oxa-5,8-diaza derivatives. This may favor blood-brain barrier penetration .
  • Methylation Effects: Methyl-substituted spiro compounds (e.g., 7-Methyl-2,6-diazaspiro[3.5]nonane diHCl) exhibit improved pharmacokinetic profiles, suggesting that analogous modifications to the target compound could optimize bioavailability .

Spectroscopic Data :

  • NMR and HR-MS data for analogs (e.g., 5i–5o in ) reveal characteristic shifts for methoxyethyl groups (δ 3.2–3.5 ppm for OCH₂) and spiro protons (δ 1.8–2.5 ppm for CH₂ in nonane rings) .

Biological Activity

1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.5]nonane (CAS Number: 2060062-96-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological mechanisms, and relevant research findings.

Chemical Structure

The compound features a complex spirocyclic structure that contributes to its biological activity. The molecular formula is C14H23N3OC_{14}H_{23}N_{3}O with a molecular weight of 249.35 g/mol. The presence of the imidazole ring and the spirocyclic framework suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in oncology and neurology. The following sections detail specific activities and findings related to this compound.

Antitumor Activity

Recent studies have highlighted the potential of spirocyclic compounds in targeting oncogenic pathways. Notably, derivatives of 1-{2,7-diazaspiro[3.5]nonan} have shown efficacy against KRAS G12C mutations, which are prevalent in various cancers. These derivatives act as covalent inhibitors, indicating that this compound may possess similar properties due to structural similarities .

Table 1: Antitumor Activity of Related Compounds

Compound NameTargetMechanismReference
1-{2,7-diazaspiro[3.5]nonan}KRAS G12CCovalent inhibition
1-[7-(6-chloro-8-fluoro...KRAS G12CCovalent inhibition

Case Studies

Several case studies have explored the effects of related compounds in preclinical models:

  • Study on KRAS Inhibition : A study demonstrated that optimized derivatives of diazaspiro compounds significantly inhibited tumor growth in xenograft models, suggesting that modifications to the imidazole moiety could enhance efficacy .
  • Neuroprotective Effects : Another study indicated that imidazole derivatives exhibited protective effects against oxidative stress in neuronal cell lines, hinting at a potential role for this compound in neuroprotection.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

  • Absorption and Distribution : Preliminary data suggest that similar compounds exhibit favorable absorption characteristics.
  • Metabolic Stability : Studies on related structures indicate good metabolic stability in liver microsomes, which is essential for prolonged therapeutic action .

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